4-Bromo-3-chloro-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWSZYHMEPZGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428254 | |

| Record name | 4-bromo-3-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627531-47-9 | |

| Record name | 4-bromo-3-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chloro-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromo-3-chloro-2-methylaniline

CAS Number: 627531-47-9

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-2-methylaniline, a substituted aniline of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route with a detailed experimental protocol, discusses its reactivity and potential applications, and presents key analytical data.

Chemical and Physical Properties

This compound is a halogenated aromatic amine with a molecular formula of C₇H₇BrClN.[1][2] Its structure, featuring a bromine, a chlorine, and a methyl group on the aniline core, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 627531-47-9 | [1][2] |

| Molecular Formula | C₇H₇BrClN | [1][2] |

| Molecular Weight | 220.49 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 6-Amino-3-bromo-2-chlorotoluene, 4-bromo-3-chloro-2-methylbenzenamine | [1][2] |

| Predicted XlogP | 2.8 | [1][2] |

| Monoisotopic Mass | 218.94504 Da | [3] |

Synthesis and Experimental Protocols

A patent for the production of the related compound 4-bromo-2-methylaniline follows a similar strategy of protecting the amine, followed by bromination and deprotection.[4]

Proposed Synthetic Pathway

References

Technical Guide: Physical Properties of 4-Bromo-3-chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-Bromo-3-chloro-2-methylaniline. The information is compiled from various chemical databases and literature sources, offering a valuable resource for professionals in research and development.

Core Physical and Chemical Data

This compound, with the CAS number 627531-47-9, is a halogenated aromatic amine.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonym | 6-Amino-3-bromo-2-chlorotoluene | [2] |

| CAS Number | 627531-47-9 | [3] |

| Molecular Formula | C₇H₇BrClN | [3][4] |

| Molecular Weight | 220.49 g/mol | [3] |

| Melting Point | 55 °C | [2] |

| Boiling Point | 289.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Data not available. General solubility testing protocols are described in the "Experimental Protocols" section. |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of solid organic compounds like this compound are outlined below. These are generalized procedures and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition. The following is a general method for boiling point determination that can be adapted for such compounds.

Methodology:

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask. For high-melting solids, the determination is typically carried out under vacuum. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently. The pressure is carefully monitored with a manometer.

-

Equilibrium: The temperature is recorded when the liquid and vapor phases are in equilibrium, indicated by a steady condensation of the liquid on the thermometer bulb.

-

Data Recording: The observed boiling point and the corresponding pressure are recorded. This data can be extrapolated to predict the boiling point at atmospheric pressure using a nomograph, although this is less accurate for significant pressure differences.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer and a non-reacting solvent of known density in which the solid is insoluble.

Methodology:

-

Mass of Pycnometer: The mass of a clean, dry pycnometer is accurately determined.

-

Mass with Sample: A known mass of this compound is added to the pycnometer, and the total mass is recorded.

-

Mass with Sample and Liquid: A liquid of known density in which the compound is insoluble is added to the pycnometer, filling it completely. Any air bubbles are removed, and the total mass is measured.

-

Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is determined.

-

Calculation: The density of the solid is calculated using the masses obtained and the known density of the liquid.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is crucial for purification, reaction setup, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously at a controlled temperature (e.g., room temperature). The degree of dissolution is observed visually.

-

Classification: The solubility can be classified as:

-

Soluble: If the solid completely dissolves.

-

Partially soluble: If a noticeable amount of solid dissolves but some remains.

-

Insoluble: If no significant amount of solid dissolves.

-

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solid can be measured using techniques like UV-Vis spectroscopy or HPLC after calibration.

Logical Workflow Visualization

Caption: Generalized synthetic pathway for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 627531-47-9 [amp.chemicalbook.com]

- 3. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-methylaniline: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-2-methylaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, synthetic methodologies, and applications as a key building block in the development of novel compounds.

Chemical Structure and Nomenclature

This compound is a substituted aromatic amine with the chemical formula C₇H₇BrClN.[1] Its structure features a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 3, a methyl group at position 2, and an amino group at position 1.

The IUPAC name for this compound is this compound.[1] It is also known by other synonyms such as 4-bromo-3-chloro-o-toluidine and 6-amino-3-bromo-2-chlorotoluene.[1]

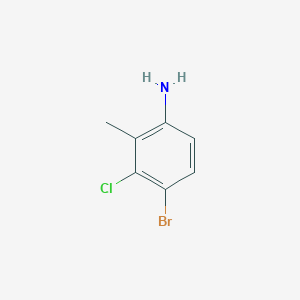

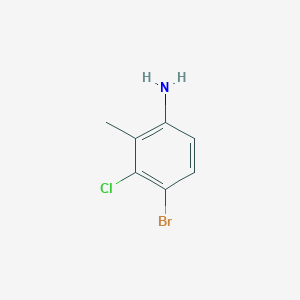

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [1] |

| CAS Number | 627531-47-9 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 55 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents | |

| XLogP3 | 2.8 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A logical synthetic approach would involve a three-step process starting from 2-methylaniline (o-toluidine):

-

Acetylation (Protection of the Amino Group): The highly activating amino group is first protected as an acetamide to control the regioselectivity of the subsequent halogenation steps.

-

Bromination: Electrophilic bromination of the N-acetyl-2-methylaniline. The acetyl group directs the incoming electrophile primarily to the para position.

-

Chlorination: Subsequent electrophilic chlorination. The directing effects of the existing substituents will determine the position of the chlorine atom.

-

Hydrolysis (Deprotection): Removal of the acetyl group to yield the final product, this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[3]):

-

Step 1: Synthesis of N-(2-methylphenyl)acetamide

-

To a stirred solution of 2-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to obtain N-(2-methylphenyl)acetamide.

-

-

Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide

-

Dissolve N-(2-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent), portion-wise to the solution while stirring.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the mixture into water to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain N-(4-bromo-2-methylphenyl)acetamide.

-

-

Step 3: Synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide

-

Dissolve N-(4-bromo-2-methylphenyl)acetamide (1 equivalent) in a suitable solvent.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1 equivalent), and a catalytic amount of an acid catalyst if necessary.

-

Heat the reaction mixture if required and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter, wash, and purify by recrystallization.

-

-

Step 4: Synthesis of this compound

-

Reflux the N-(4-bromo-3-chloro-2-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Characterization and Analytical Protocols

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Logical Workflow for Characterization:

Caption: A logical workflow for the purification and characterization of this compound.

Table of Spectroscopic Data (Predicted and from similar compounds):

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (2H) as multiplets or doublets, a singlet for the methyl group (3H), and a broad singlet for the amino protons (2H). |

| ¹³C NMR | Signals for seven distinct carbon atoms, including four aromatic carbons in the deshielded region, one aromatic carbon attached to the amino group, one aromatic carbon attached to the methyl group, and one methyl carbon in the shielded region. |

| FT-IR (cm⁻¹) | N-H stretching (around 3300-3500), C-H aromatic stretching (around 3000-3100), C-H aliphatic stretching (around 2850-2960), C=C aromatic stretching (around 1450-1600), and C-Br and C-Cl stretching in the fingerprint region. |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its isotopic pattern.

-

Applications in Research and Drug Development

Halogenated anilines, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence and position of the halogen atoms provide handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern drug discovery.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motif is found in various patented compounds with potential therapeutic applications. The unique substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a lead molecule.

Potential Roles in Drug Discovery:

-

Scaffold for Library Synthesis: It serves as a versatile starting material for the creation of libraries of novel compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The bromo and chloro substituents can be used to fine-tune properties like lipophilicity, metabolic stability, and binding affinity of a drug candidate.

-

Intermediate in Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be a precursor for the synthesis of novel pesticides and herbicides.

The use of structurally similar bromo- and chloro-substituted anilines is prevalent in patent literature for the synthesis of compounds targeting a variety of diseases.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on available data, the compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The information on its properties, synthesis, and characterization will be instrumental in its effective utilization in various research and development endeavors.

References

A Technical Guide to 4-Bromo-3-chloro-2-methylaniline: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-chloro-2-methylaniline, along with generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Core Compound Data

This compound is a halogenated aromatic amine with the molecular formula C7H7BrClN.[1][2][3] Its structure incorporates a bromine, a chlorine, and a methyl group attached to an aniline core, making it a versatile intermediate in organic synthesis.

| Parameter | Value | Source |

| Molecular Formula | C7H7BrClN | [1][2][3] |

| Molecular Weight | 220.49 g/mol | [1] |

| Synonyms | 4-bromo-3-chloro-2-methylbenzenamine, 6-Amino-3-bromo-2-chlorotoluene | [3] |

| CAS Number | 627531-47-9 | [3] |

Synthesis Pathway

A plausible synthetic route, based on the synthesis of 4-bromo-2-methylaniline, would involve:[4]

-

Amine Protection: The amino group of 2-methyl-3-chloroaniline is protected, for instance, by acetylation to form an acetanilide. This step is crucial to prevent side reactions at the amine group during halogenation.

-

Bromination: The protected intermediate undergoes electrophilic aromatic substitution with a brominating agent to introduce the bromine atom at the para position relative to the amino group.

-

Deprotection: The protecting group is removed, typically by acid or base hydrolysis, to yield the final product, this compound.

Experimental Protocols for Characterization

The structural elucidation and purity assessment of this compound can be achieved through a combination of spectroscopic and chromatographic techniques.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of halogenated anilines and related compounds.[1][5]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically employed.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common.[1][5]

-

Detection: UV detection is a rapid and effective method for quantities greater than 10 ng.[1] For higher sensitivity and selectivity, an electrochemical detector can be used.[1]

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile or methanol, to an appropriate concentration.

Spectroscopic Analysis

A suite of spectroscopic methods is essential for the unambiguous identification and structural confirmation of the target molecule.[6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region will show a characteristic splitting pattern corresponding to the protons on the benzene ring.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5]

-

Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common techniques.[5]

-

Analysis: The mass spectrum will show the molecular ion peak, which confirms the molecular weight. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Analysis: FTIR spectroscopy is used to identify the functional groups present in the molecule.[6]

-

Key Vibrations:

-

N-H stretching of the primary amine.

-

C-N stretching.

-

Aromatic C=C stretching.

-

C-Br and C-Cl stretching.

-

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or dissolved in a suitable solvent.

4. UV-Visible Spectroscopy:

-

Analysis: This technique provides information about the electronic transitions within the molecule.[6]

-

Procedure: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) is prepared, and its absorbance is measured across the UV-visible range.[6]

Applications in Drug Development

Halogenated anilines are important building blocks in the synthesis of pharmaceuticals.[6] The specific substitution pattern of this compound provides multiple reactive sites, allowing for its incorporation into more complex molecules with potential therapeutic activities. While specific applications of this particular compound are not extensively documented in publicly available literature, related structures are known to be precursors for various bioactive compounds. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

References

- 1. academic.oup.com [academic.oup.com]

- 2. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Synthesis of 4-Bromo-3-chloro-2-methylaniline from 2-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Bromo-3-chloro-2-methylaniline, a substituted aniline with potential applications in pharmaceutical and chemical research, starting from the readily available precursor, 2-methylaniline. The synthesis involves a four-step sequence designed to ensure the correct regiochemistry of the halogen substituents through the strategic use of a protecting group.

Synthetic Strategy Overview

The synthesis of this compound from 2-methylaniline requires a multi-step approach to control the positions of the bromine and chlorine atoms on the aromatic ring. Direct halogenation of 2-methylaniline would likely lead to a mixture of products due to the strong activating and ortho-, para-directing nature of the amino group. Therefore, a protecting group strategy is employed.

The chosen synthetic pathway involves four key steps:

-

Acetylation: The amino group of 2-methylaniline is protected as an acetamide. This moderately deactivating group still directs ortho- and para-, but with greater control and reduced side reactions compared to the highly activating amino group.

-

Bromination: The first electrophilic aromatic substitution introduces a bromine atom. The acetylamino and methyl groups direct the incoming electrophile primarily to the para-position relative to the acetylamino group.

-

Chlorination: The second halogenation introduces a chlorine atom. The directing effects of the existing substituents (acetylamino, methyl, and bromo) guide the chlorine to the desired position.

-

Hydrolysis: The final step involves the deprotection of the amino group by acidic hydrolysis of the acetamide to yield the target product.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, reaction conditions, and expected yields, are summarized in the subsequent tables.

Step 1: Synthesis of N-acetyl-2-methylaniline (Acetylation)

The protection of the amino group of 2-methylaniline is achieved through acetylation using acetic anhydride.

Protocol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-methylaniline (1.0 eq.) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq.) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to a gentle reflux for 2 hours. After cooling to room temperature, the mixture is poured into ice-cold water with vigorous stirring. The resulting white precipitate of N-acetyl-2-methylaniline is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven.

| Reagent/Parameter | Molar Equivalent/Value |

| 2-Methylaniline | 1.0 |

| Acetic Anhydride | 1.1 |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Expected Yield | ~95% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methylaniline | C₇H₉N | 107.15 |

| N-acetyl-2-methylaniline | C₉H₁₁NO | 149.19 |

Step 2: Synthesis of N-acetyl-4-bromo-2-methylaniline (Bromination)

The regioselective bromination of N-acetyl-2-methylaniline is carried out using N-bromosuccinimide (NBS) as the brominating agent. The acetylamino and methyl groups direct the bromine to the 4-position.

Protocol: N-acetyl-2-methylaniline (1.0 eq.) is dissolved in a suitable solvent such as carbon tetrachloride in a round-bottom flask fitted with a reflux condenser and protected from light. N-bromosuccinimide (1.05 eq.) is added in portions to the stirred solution. The mixture is then heated to reflux for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-acetyl-4-bromo-2-methylaniline.

| Reagent/Parameter | Molar Equivalent/Value |

| N-acetyl-2-methylaniline | 1.0 |

| N-Bromosuccinimide (NBS) | 1.05 |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Expected Yield | ~85% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-acetyl-4-bromo-2-methylaniline | C₉H₁₀BrNO | 228.09 |

Step 3: Synthesis of N-acetyl-4-bromo-3-chloro-2-methylaniline (Chlorination)

The introduction of the chlorine atom at the 3-position is guided by the ortho-directing effect of the acetylamino group and the ortho-, para-directing effect of the bromine atom.

Protocol: N-acetyl-4-bromo-2-methylaniline (1.0 eq.) is dissolved in a suitable solvent like acetic acid in a round-bottom flask. N-chlorosuccinimide (NCS) (1.1 eq.) is added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is washed with water and then purified by recrystallization to yield N-acetyl-4-bromo-3-chloro-2-methylaniline.[1][2]

| Reagent/Parameter | Molar Equivalent/Value |

| N-acetyl-4-bromo-2-methylaniline | 1.0 |

| N-Chlorosuccinimide (NCS) | 1.1 |

| Solvent | Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | ~70% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-acetyl-4-bromo-3-chloro-2-methylaniline | C₉H₉BrClNO | 262.53 |

Step 4: Synthesis of this compound (Hydrolysis)

The final step is the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield the target aniline.

Protocol: N-acetyl-4-bromo-3-chloro-2-methylaniline (1.0 eq.) is suspended in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux for 2-3 hours. After cooling, the reaction mixture is neutralized by the careful addition of a base (e.g., aqueous sodium hydroxide) until the pH is approximately 8-9. The precipitated product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

| Reagent/Parameter | Molar Equivalent/Value |

| N-acetyl-4-bromo-3-chloro-2-methylaniline | 1.0 |

| Reagents | Conc. HCl, Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Expected Yield | ~90% |

Characterization of the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₇BrClN | 220.49 | 627531-47-9 |

Physicochemical Properties (Predicted):

-

Melting Point: Crystalline solid (estimated)

-

Boiling Point: Not available

-

Solubility: Soluble in common organic solvents.

Spectroscopic Data: While experimental spectroscopic data for this compound is not readily available in the public domain, the expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The integration and splitting patterns would be consistent with the proposed structure.

-

¹³C NMR: Resonances for the seven carbon atoms of the molecule, with chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-Br and C-Cl stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Safety Considerations

-

Starting Materials and Reagents: 2-methylaniline is toxic and a suspected carcinogen. Acetic anhydride is corrosive. N-bromosuccinimide and N-chlorosuccinimide are irritants. Concentrated hydrochloric acid is highly corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reaction Conditions: The reactions involving heating should be carefully monitored. The work-up procedures involving acids and bases should be performed with caution.

-

Product Handling: The final product, this compound, as a substituted aniline, should be handled as a potentially toxic compound.

This guide provides a robust and logical synthetic route for the preparation of this compound. The presented protocols are based on established chemical transformations and provide a solid foundation for researchers to adapt and optimize for their specific laboratory conditions and research needs.

References

Spectroscopic Profile of 4-Bromo-3-chloro-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 4-Bromo-3-chloro-2-methylaniline. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic behavior based on its chemical structure and data from analogous compounds. It outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this molecule. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development by providing a foundational understanding of the analytical chemistry of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 627531-47-9[1]

-

Molecular Formula: C₇H₇BrClN[1]

-

Molecular Weight: 220.49 g/mol [1]

-

Structure:

Image Source: PubChem CID 7171911

Spectroscopic Data (Predicted and Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Doublet, Doublet |

| Amino (-NH₂) | 3.5 - 4.5 (broad) | Singlet |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| C-Cl | 125 - 135 |

| C-Br | 110 - 120 |

| C-CH₃ | 120 - 130 |

| Aromatic C-H | 115 - 130 |

| Methyl (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methyl) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound is expected to show a characteristic isotopic pattern in the molecular ion peak.

Predicted Mass Spectrometry Data:

PubChem provides predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.95232 |

| [M+Na]⁺ | 241.93426 |

| [M-H]⁻ | 217.93776 |

| [M]⁺ | 218.94449 |

Data sourced from PubChem CID 7171911[2]

The molecular ion peak region is expected to show a complex cluster of peaks due to the natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in significant M, M+2, and M+4 peaks.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Substituted anilines are generally soluble in these common NMR solvents.[3][4][5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind a small amount of the this compound sample (typically <1% by weight) with the dry KBr powder until a fine, homogeneous mixture is obtained.[6][7]

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7][8]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet for background correction.

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionize the sample using an electron impact (EI) source. EI is a common ionization method for halogenated aromatic compounds.[9]

-

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While experimental data is currently scarce in the public domain, the predicted spectral features and detailed experimental protocols outlined herein offer a solid foundation for researchers. The combination of NMR, IR, and MS techniques, as described, is essential for the unambiguous structural confirmation and purity assessment of this and related compounds, which are of significant interest in the fields of medicinal chemistry and materials science.

References

- 1. This compound | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility of 4-Bromo-3-chloro-2-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-chloro-2-methylaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information based on the general principles of amine solubility and data for structurally related compounds.

Core Compound Properties

This compound is an aromatic amine with the following key physical and chemical properties:

| Property | Value | Reference |

| CAS Number | 627531-47-9 | [1] |

| Molecular Formula | C₇H₇BrClN | [1] |

| Molecular Weight | 220.49 g/mol | [1] |

| Melting Point | 55 °C | [2] |

| Appearance | Solid | [2] |

Qualitative Solubility Data

Based on the general solubility of aromatic amines, this compound is expected to be soluble in a range of organic solvents.[3][4][5] The presence of the halogen atoms and the methyl group on the aniline ring increases the molecule's hydrophobicity, leading to poor solubility in water but enhanced solubility in non-polar and polar aprotic organic solvents.[4]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble/Slightly Soluble | The hydrophobic aromatic ring and halogen substituents dominate over the polar amino group.[4] |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and has a significant non-polar component. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, effectively solvates the molecule.[3][4][5] |

| Acetone | Polar Aprotic | Soluble | Good solvent for many organic compounds. |

| Dichloromethane | Non-polar | Soluble | "Like dissolves like" principle suggests good solubility. |

| Chloroform | Non-polar | Soluble | Similar to dichloromethane. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | A versatile solvent for a wide range of organic molecules. |

| Toluene | Non-polar | Soluble | The aromatic nature of toluene facilitates the dissolution of the aniline derivative. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful solvent for a wide array of organic molecules. |

| Benzene | Non-polar | Soluble | The aromatic nature of benzene promotes solubility.[3][4][5] |

| Diethyl Ether | Non-polar | Soluble | A common solvent for non-polar and moderately polar organic compounds.[3][4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the qualitative and, if required, quantitative solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Spatula

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or heating block

-

Filtration apparatus (e.g., syringe filters)

-

Appropriate personal protective equipment (PPE)

Methodology:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Equilibrate the solvent and the compound to the desired experimental temperature.

-

-

Qualitative Solubility Test:

-

Add approximately 1-2 mg of this compound to a vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Observe for dissolution. If the solid dissolves completely, it is considered soluble.

-

Continue adding the solvent up to a certain volume (e.g., 1 mL) to determine if it is sparingly or freely soluble.

-

-

Quantitative Solubility Determination (Isothermal Method):

-

Accurately weigh a known amount of the selected organic solvent into a vial.

-

Add a small, accurately weighed amount of this compound to the solvent.

-

Cap the vial and agitate the mixture using a vortex mixer or magnetic stirrer at a constant temperature until equilibrium is reached (this may take several hours).

-

If the solid dissolves completely, add another known amount of the compound and repeat the agitation.

-

Continue this process until a saturated solution is formed (i.e., excess solid remains undissolved).

-

Once equilibrium is reached in the saturated solution, carefully filter the solution to remove any undissolved solid.

-

Accurately weigh a portion of the clear, saturated solution.

-

Evaporate the solvent from the weighed portion of the solution under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal instructions.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

References

"4-Bromo-3-chloro-2-methylaniline" safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, handling protocols, and physical and chemical data for 4-Bromo-3-chloro-2-methylaniline (CAS No. 627531-47-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Chemical Identification and Properties

This compound is a substituted aniline derivative. Its chemical structure and properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 627531-47-9 | [1] |

| Molecular Formula | C₇H₇BrClN | [1] |

| Synonyms | 6-Amino-3-bromo-2-chlorotoluene, 4-bromo-3-chloro-2-methylbenzenamine | [1][2] |

| Physicochemical Properties | Value | Source |

| Molecular Weight | 220.49 g/mol | [1] |

| Monoisotopic Mass | 218.94504 Da | [1] |

| XLogP3 | 2.8 | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its toxicity and irritant properties.[1]

| GHS Hazard Classification | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from established safety data for this compound and related chemical compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection:

-

Wear a lab coat. For extensive handling, impervious clothing is recommended.[3]

-

Wear appropriate protective gloves (e.g., nitrile rubber).

-

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[3]

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

Immediate medical attention is required in case of exposure.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If breathing is difficult, give oxygen.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5]

-

If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.[5]

Spill and Disposal Procedures

-

Spill Response:

-

Waste Disposal:

Safety Workflow and Logic

The following diagram illustrates the logical workflow for handling this compound safely.

Caption: Logical workflow for the safe handling of this compound.

References

4-Bromo-3-chloro-2-methylaniline: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloro-2-methylaniline is a strategically substituted aromatic amine that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups on the aniline core, offers multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, a detailed plausible synthesis protocol, and key applications of this compound, with a focus on its utility in the development of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₇BrClN.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | PubChem[1] |

| Molecular Weight | 220.49 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 627531-47-9 | PubChem[1] |

| Appearance | Solid (form may vary) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| XLogP3 | 2.8 | PubChem[1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a three-step sequence starting from the commercially available 3-chloro-2-methylaniline. This method, adapted from a patented procedure for a similar compound, ensures high regioselectivity of the bromination by employing a protecting group strategy.[2]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Amino Group - Synthesis of N-(3-chloro-2-methylphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(3-chloro-2-methylphenyl)acetamide.

Step 2: Bromination - Synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide

-

To a solution of N-(3-chloro-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-bromo-3-chloro-2-methylphenyl)acetamide.

Step 3: Deprotection - Synthesis of this compound

-

Suspend N-(4-bromo-3-chloro-2-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude this compound can be further purified by column chromatography on silica gel.

Applications in Organic Synthesis

The strategic placement of the bromo, chloro, and amino functionalities makes this compound a highly valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The bromine atom is especially amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be a nucleophile or be transformed into other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

3.1.1. Suzuki-Miyaura Coupling

The bromine atom at the 4-position can readily participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired coupled product.

3.1.2. Buchwald-Hartwig Amination

The C-Br bond can also undergo Buchwald-Hartwig amination to form carbon-nitrogen bonds, providing access to a variety of substituted diaryl amines or N-aryl heterocycles.

References

Methodological & Application

Synthesis of 4-Bromo-3-chloro-2-methylaniline: An Experimental Protocol for Researchers

Application Note

This document provides a detailed experimental protocol for the synthesis of 4-Bromo-3-chloro-2-methylaniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis follows a robust three-step sequence, commencing with the protection of the amino group of 3-chloro-2-methylaniline via acetylation. This is followed by a regioselective bromination at the para-position of the N-acylated intermediate. The final step involves the deprotection of the amino group through acidic hydrolysis to yield the target compound. This protocol is designed for researchers, scientists, and professionals in drug development, offering a clear and reproducible methodology.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process designed to ensure high purity and yield of the final product. The overall workflow is depicted below.

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for analogous reactions and may vary depending on the specific experimental conditions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Acetylation | 3-chloro-2-methylaniline | N-(3-chloro-2-methylphenyl)acetamide | Acetic Anhydride, Sodium Acetate | 90-95 |

| 2 | Bromination | N-(3-chloro-2-methylphenyl)acetamide | N-(4-bromo-3-chloro-2-methylphenyl)acetamide | N-Bromosuccinimide (NBS), Acetonitrile | 85-90 |

| 3 | Hydrolysis | N-(4-bromo-3-chloro-2-methylphenyl)acetamide | This compound | Hydrochloric Acid, Ethanol | 90-95 |

Experimental Protocols

Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide

This procedure details the protection of the amino group of 3-chloro-2-methylaniline by acetylation.

Materials:

-

3-chloro-2-methylaniline

-

Acetic anhydride

-

Sodium acetate

-

Deionized water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 3-chloro-2-methylaniline (1.0 eq.) in a minimal amount of water.

-

Add concentrated hydrochloric acid (1.1 eq.) to the mixture to form the aniline hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium acetate (1.5 eq.) in deionized water.

-

To the aniline hydrochloride solution, add acetic anhydride (1.2 eq.) with vigorous stirring.

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

-

A white precipitate of N-(3-chloro-2-methylphenyl)acetamide will form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Step 2: Synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide

This protocol describes the regioselective bromination of the acetylated aniline at the para-position.

Materials:

-

N-(3-chloro-2-methylphenyl)acetamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Deionized water

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve N-(3-chloro-2-methylphenyl)acetamide (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-(4-bromo-3-chloro-2-methylphenyl)acetamide by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This final step involves the deprotection of the amino group by acidic hydrolysis.

Materials:

-

N-(4-bromo-3-chloro-2-methylphenyl)acetamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium hydroxide solution (e.g., 10 M)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, suspend N-(4-bromo-3-chloro-2-methylphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the purified this compound. Further purification can be achieved by recrystallization if necessary.

Application Notes: 4-Bromo-3-chloro-2-methylaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-2-methylaniline is a valuable substituted haloaniline building block in organic synthesis, particularly for the construction of complex biaryl scaffolds. Its distinct substitution pattern offers a handle for selective functionalization, making it an attractive starting material in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly well-suited for the arylation of compounds like this compound. The resulting biaryl anilines are key intermediates in the synthesis of various heterocyclic compounds, including kinase inhibitors.

Application in Drug Discovery: Kinase Inhibitors

Derivatives of this compound are utilized in the synthesis of potent kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

The biaryl moiety formed via Suzuki coupling of this compound can serve as a core scaffold for molecules that target the ATP-binding site of various kinases. For instance, this starting material has been implicated in the synthesis of imidazo[4,5-c]quinoline derivatives, a class of compounds known to possess kinase inhibitory activity. By strategically coupling different arylboronic acids to this compound, a diverse library of compounds can be generated and screened for inhibitory activity against specific kinases implicated in disease.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Representative Reaction Scheme

Summary of Typical Suzuki Coupling Conditions for Haloanilines

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of haloanilines, which can be adapted for this compound.

| Component | Example | Molar Equivalents/mol% | Purpose |

| Aryl Halide | This compound | 1.0 | Substrate |

| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1 - 5 mol% | Catalyst |

| Ligand (if needed) | PPh₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates boronic acid for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | - | Dissolves reactants, facilitates reaction |

| Temperature | 80 - 110 °C | - | Provides energy for reaction |

| Reaction Time | 4 - 24 hours | - | Time to reach completion |

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a representative method for the Suzuki coupling of this compound with phenylboronic acid. Researchers should note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different arylboronic acids.

Materials

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure thorough mixing.

-

Heat the mixture to 90 °C using a heating mantle or oil bath and maintain this temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aniline.

-

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Inhibition of a generic Receptor Tyrosine Kinase signaling pathway.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-3-chloro-2-methylaniline, a polysubstituted aniline of significant interest in medicinal chemistry and materials science.

The presence of multiple substituents on the aromatic ring of this compound, including a sterically demanding ortho-methyl group and two halogen atoms at different positions, presents unique challenges and opportunities for selective C-N bond formation. Careful selection of the catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and selectivity.[3]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst.[3][4][5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl halides with various amines, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is critical for optimizing the reaction outcome.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 12-24 | 85-95 |

| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | 80-90 |

| 3 | Primary Arylamine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LHMDS (1.5) | THF | 80 | 12-24 | 90-98 |

| 4 | Secondary Arylamine | Pd(OAc)₂ (1-2) | SPhos (2-4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 75-85 |

| 5 | Ammonia Equivalent | Pd₂(dba)₃ (1-2) | tBuXPhos (2-4) | LiN(SiMe₃)₂ (2.0) | Dioxane | 100 | 12-24 | 70-80 |

This table is a compilation of representative data from various sources for analogous reactions and should be used as a guideline for reaction optimization with this compound.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Materials:

-

Aryl Halide: this compound

-

Amine: Primary or secondary aliphatic or aromatic amine

-

Palladium Precatalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)

-

Ligand: e.g., XPhos, RuPhos, BrettPhos, SPhos, tBuXPhos

-

Base: e.g., NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), LHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Caesium carbonate)

-

Solvent: Anhydrous toluene, dioxane, or THF

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) under an inert atmosphere.

-

Addition of Reagents: To the same Schlenk tube, add the base (e.g., 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[6]

-

Addition of Solvent: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[6]

-

Reaction: The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[6] Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-chloro-2-methyl-4-arylaniline derivative.

Visualizations